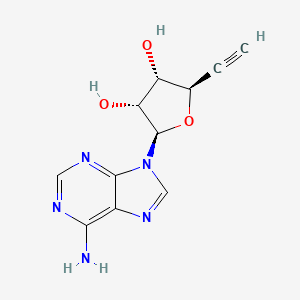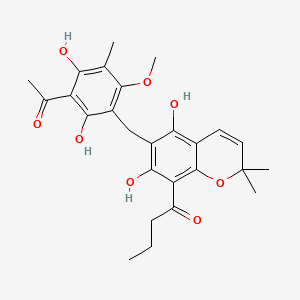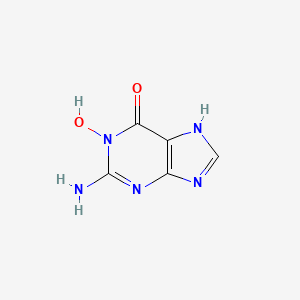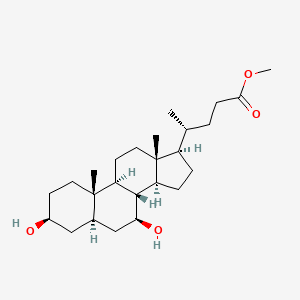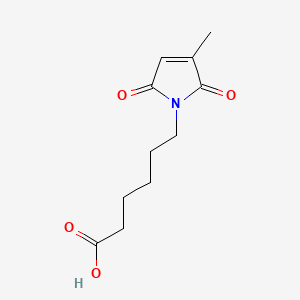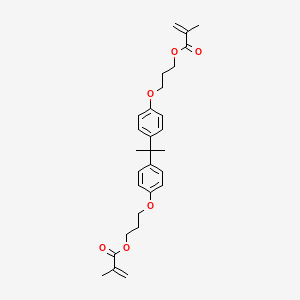
(1-Methylethylidene)bis(4,1-phenyleneoxy-3,1-propanediyl) bismethacrylate
説明
“(1-Methylethylidene)bis(4,1-phenyleneoxy-3,1-propanediyl) bismethacrylate” is a chemical compound . Unfortunately, there is limited information available about this specific compound.
Molecular Structure Analysis
The molecular formula of this compound is C29H36O6 . The exact molecular structure is not available in the searched resources .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not clearly mentioned in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not clearly mentioned in the available resources .科学的研究の応用
Polymerization and Composites
- (1-Methylethylidene)bis(4,1-phenyleneoxy-3,1-propanediyl) bismethacrylate, often referred to as BisGMA, is extensively utilized in the synthesis and polymerization of various materials. For instance, Kammer et al. (2001) discussed its use in creating partially acylated BisGMA through a reaction with different acylating agents. This process yields a product with varying degrees of viscosity and is used in the formation of composites with enhanced thermal properties and reduced water uptake (Kammer et al., 2001).
Dental Resin Systems
- BisGMA is a critical component in the formulation of dental resins. Yu et al. (2014) investigated BPA-free dental resin systems as an alternative to BisGMA-based resins, highlighting its role in the dental industry. These studies suggest that BisGMA is central to the development of materials with specific physicochemical properties necessary for dental applications (Yu et al., 2014).
Light-Cured Unfilled Dental Resins
- The synthesis of derivatives and alternatives to BisGMA for use in dental resins is an active area of research. Wang et al. (2010) explored the creation of N,N-di(methacryly-ethoxycarbonyl-ethyl)-N-(1,3-benzodioxole- 5-methylene)(DMEBM) to replace traditional components in dental resin mixtures. Such research underscores the significance of BisGMA in developing novel materials for dental applications (Wang et al., 2010).
Novel Dental Composites
- The modification of BisGMA and its use in novel dental composites is also a key application. Pereira et al. (2002) studied the polymerization of BisGMA diluted with CH3BisGMA, revealing important insights into the properties of these composites, such as polymerization shrinkage, water sorption, and double bond concentration (Pereira et al., 2002).
Copolymerizations and Reaction Kinetics
- The copolymerization of BisGMA with other substances such as TEGDMA is a significant research focus, as shown by Lovell et al. (1999). These studies examine the kinetics of these reactions and their implications for the properties of the resultant materials (Lovell et al., 1999).
Applications in Dentistry
- BisGMA's role in dentistry extends beyond resin systems. Bredov et al. (2017) synthesized methacrylate-containing oligosilsesquioxanes in a mixture of bismethacrylate monomers, including BisGMA, for use in dental composites. This highlights the adaptability and utility of BisGMA in developing advanced dental materials (Bredov et al., 2017).
New Resin Systems for Dental Restoratives
- The development of new resin systems for dental restoratives, such as those studied by Barszczewska-Rybarek et al. (2020), often involves BisGMA. These systems aim to enhance various physical and mechanical characteristics essential for dental applications (Barszczewska-Rybarek et al., 2020).
将来の方向性
特性
IUPAC Name |
3-[4-[2-[4-[3-(2-methylprop-2-enoyloxy)propoxy]phenyl]propan-2-yl]phenoxy]propyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O6/c1-21(2)27(30)34-19-7-17-32-25-13-9-23(10-14-25)29(5,6)24-11-15-26(16-12-24)33-18-8-20-35-28(31)22(3)4/h9-16H,1,3,7-8,17-20H2,2,4-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZLDVPRAIERSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCCOC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20950351 | |
| Record name | {(Propane-2,2-diyl)bis[(4,1-phenylene)oxy]propane-3,1-diyl} bis(2-methylprop-2-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20950351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methylethylidene)bis(4,1-phenyleneoxy-3,1-propanediyl) bismethacrylate | |
CAS RN |
27689-12-9 | |
| Record name | Bisphenol A bis(3-methacryloyloxypropyl) ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27689-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Bis-(4-(3-methacryloxypropoxy)phenyl)propane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027689129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | {(Propane-2,2-diyl)bis[(4,1-phenylene)oxy]propane-3,1-diyl} bis(2-methylprop-2-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20950351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-methylethylidene)bis(4,1-phenyleneoxy-3,1-propanediyl) bismethacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.173 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



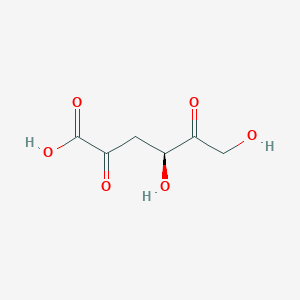
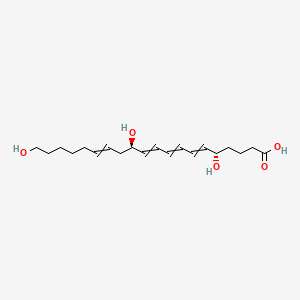
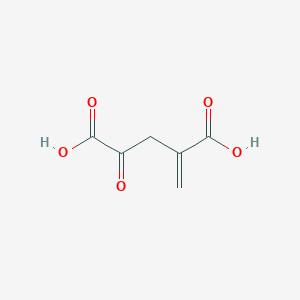
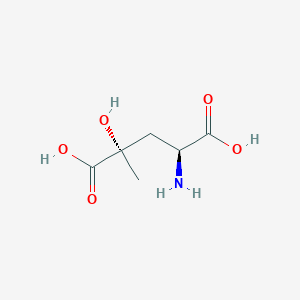
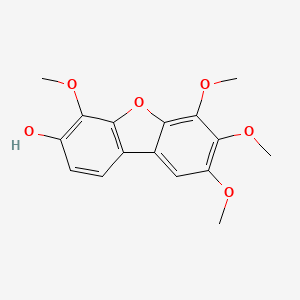
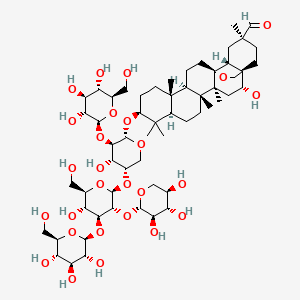
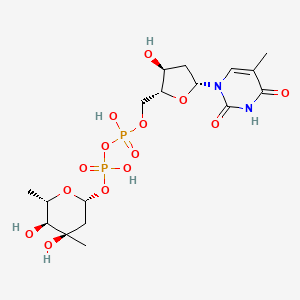
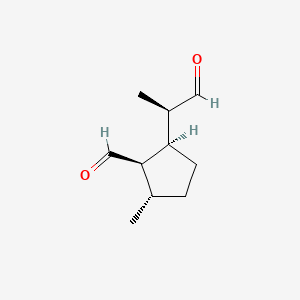
![N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-20,20-diethyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1206641.png)
